molecular formula C11H23ClN6O4 B6314860 (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride CAS No. 2415727-75-0

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride

Cat. No.: B6314860
CAS No.: 2415727-75-0
M. Wt: 338.79 g/mol
InChI Key: XRBVFISNMXMUKZ-LEUCUCNGSA-N
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Description

This compound is a hydrochlorinated derivative of a branched pentanoic acid featuring two amino groups and a diaminomethylidene (guanidine-like) moiety. The (2S) stereochemistry at key positions ensures specific spatial interactions, making it relevant in peptide synthesis and enzyme inhibition studies. Its hydrochloride salt enhances solubility and stability for pharmacological applications .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O4.ClH/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18;/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBVFISNMXMUKZ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid to a solid resin. Wang resin or Rink amide resin is commonly used due to their compatibility with Fmoc/t-Bu protection strategies. The first amino acid, (2S)-5-oxopentanoic acid derivative, is attached via esterification using DIC (N,N'-diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) as coupling agents.

Table 1: Resin and Coupling Agent Compatibility

Resin TypeCoupling AgentLoading Capacity (mmol/g)Efficiency (%)
WangDIC/HOAt0.6–0.892–95
Rink AmideHBTU/HOAt0.7–1.094–97

Sequential Amino Acid Coupling

Each subsequent amino acid is added using Fmoc-protected derivatives. The diamino methylideneamino group (characteristic of arginine analogs) requires orthogonal protection with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions. Coupling reactions are performed under nitrogen at 25°C for 2 hours, with a 4:1 molar excess of amino acid to resin-bound peptide.

Critical Parameters:

  • Activators: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP

  • Base: DIPEA (N,N-diisopropylethylamine) at 2–5 equivalents

  • Solvent: DMF (N,N-dimethylformamide) or NMP (N-methylpyrrolidone)

Deprotection and Side-Chain Management

Fmoc Removal

After each coupling, the Fmoc group is removed using 20% piperidine in DMF (v/v) in two cycles:

  • 2-minute treatment to initiate deprotection.

  • 10-minute incubation for complete removal.

Side-Chain Protecting Groups

Side chains are protected with acid-labile groups (e.g., t-Bu for glutamic acid , Trt (trityl) for asparagine ). The Pbf group on the diamino methylideneamino moiety remains stable during Fmoc deprotection but is cleaved during final TFA (trifluoroacetic acid) treatment.

Cleavage and Hydrochloride Salt Formation

Peptide Cleavage from Resin

The peptide-resin is treated with a cleavage cocktail containing:

  • TFA (95%)

  • Water (2.5%)

  • TIPS (triisopropylsilane, 2.5%)

This mixture cleaves the peptide while removing side-chain protections. The reaction proceeds for 3 hours at 25°C, yielding the free peptide.

Hydrochloride Salt Precipitation

The crude peptide is precipitated in cold diethyl ether, dissolved in 0.1 M HCl, and lyophilized to obtain the hydrochloride salt. This step ensures improved solubility and stability.

Table 2: Hydrochloride Salt Formation Conditions

ParameterOptimal ValueDeviation Impact
HCl Concentration0.1 M<0.05 M: Incomplete salt form
Lyophilization Time48 hours<24 hours: Residual solvent

Purification and Analytical Validation

Reverse-Phase HPLC

The crude product is purified using a C18 column with a gradient of acetonitrile (10–40%) in 0.1% TFA/water. Fractions are collected at 220 nm, and purity is assessed at >95%.

Table 3: HPLC Gradient Profile

Time (min)% AcetonitrileFlow Rate (mL/min)
0101.0
20401.0

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 487.2543 (calculated for C₁₉H₃₅N₈O₆⁺). Discrepancies >5 ppm warrant re-purification.

Alternative Synthesis Approaches

Solution-Phase Synthesis

Though less common, solution-phase methods are employed for small-scale modifications. Key challenges include:

  • Low coupling efficiency for sterically hindered residues.

  • Extended reaction times (24–48 hours per step).

Enzymatic Synthesis

Exploratory studies use trypsin-like proteases for fragment condensation, but yields remain suboptimal (<60%) compared to SPPS.

Yield Optimization Strategies

Coupling Efficiency Enhancements

  • Microwave-assisted SPPS: Reduces coupling time to 10 minutes per residue at 50°C.

  • Double coupling: Repeats the coupling step for problematic residues (e.g., arginine analogs).

Solvent System Adjustments

Replacing DMF with DCM (dichloromethane)/DMF mixtures (1:1) improves swelling of the resin, enhancing reagent access .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups back to hydroxyl groups or amines.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, forming new bonds with other organic or inorganic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or primary amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Biological Significance

The compound is characterized by its involvement in several biochemical pathways, particularly those related to nitric oxide synthesis and protein metabolism. Arginine derivatives are known for their roles in:

  • Vasodilation : They help in the production of nitric oxide, which is crucial for vascular health.
  • Immune Function : Enhancing immune responses through modulation of T-cell activity.
  • Wound Healing : Promoting collagen synthesis and tissue repair.

Cardiovascular Health

Research indicates that arginine derivatives can improve endothelial function and reduce blood pressure. Studies have shown that supplementation with these compounds can lead to:

  • Enhanced nitric oxide production.
  • Improved blood flow and reduced arterial stiffness.

Case Study Example:

A clinical trial demonstrated that patients with hypertension who supplemented with arginine showed significant reductions in systolic and diastolic blood pressure compared to a placebo group .

Immunology

Arginine plays a pivotal role in the immune system by supporting the proliferation of lymphocytes. Its derivatives have been studied for their potential in:

  • Modulating immune responses in conditions such as sepsis and cancer.
  • Enhancing vaccine efficacy through improved T-cell function.

Case Study Example:

In a study involving patients undergoing chemotherapy, those receiving arginine supplementation exhibited improved immune markers and reduced infection rates compared to controls .

Sports Nutrition

The use of arginine and its derivatives is prevalent in sports supplements due to their role in enhancing exercise performance. They are believed to:

  • Increase blood flow to muscles during exercise.
  • Improve recovery times post-exercise.

Case Study Example:

Athletes consuming arginine supplements reported enhanced performance metrics such as increased endurance and reduced muscle soreness .

Dietary Supplements

Arginine is often included in dietary formulations aimed at improving overall health. Its applications include:

  • Supporting metabolic health.
  • Aiding weight management through improved fat oxidation.

Data Tables

Application AreaMechanism of ActionKey Findings
Cardiovascular HealthNitric oxide productionReduced blood pressure in hypertensive patients
ImmunologyT-cell proliferationImproved immune response in chemotherapy patients
Sports NutritionIncreased blood flowEnhanced performance metrics in athletes
Dietary SupplementsMetabolic enhancementAids in weight management and fat oxidation

Mechanism of Action

The mechanism of action of (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;HCl Amino, diamino-methylidene, oxo, HCl salt 453.06 Reference compound
(S)-2-(5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid (ZQS) Benzyloxycarbonyl (Cbz), acetamide 367.37 Cbz protection reduces reactivity; lacks HCl salt
(2S)-5-(diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid;HCl Dodecoxy-hydroxypropyl, HCl salt 453.06 Hydrophobic dodecoxy chain alters solubility
(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid Dodecanoylamino (C12 chain) 431.57 Long alkyl chain reduces aqueous solubility
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid Pyrrolidine, phenyl, multiple amides ~600 (estimated) Complex backbone reduces metabolic stability

Key Observations :

  • Protective Groups: The benzyloxycarbonyl (Cbz) group in ZQS shields reactive amines but necessitates deprotection for biological activity, unlike the target compound’s free amino groups.
  • Solubility: Hydrochloride salts (target and ) improve aqueous solubility vs. non-salt forms (e.g., ).
  • Lipophilicity: Alkyl chains (dodecoxy in , dodecanoyl in ) enhance membrane permeability but may reduce target specificity.

Biological Activity

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid; hydrochloride, commonly referred to as a derivative of arginine, is a compound of significant interest in biochemistry and pharmacology. Its structure includes multiple amino groups, which contribute to its biological activity, particularly in relation to metabolic pathways and therapeutic applications.

  • Molecular Formula : C₆H₁₅N₄O₂
  • Molecular Weight : 175.21 g/mol
  • CAS Number : 88031296
  • Solubility : Soluble in water and various organic solvents.

The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. The amino groups facilitate the conversion of L-arginine to nitric oxide via nitric oxide synthase (NOS) enzymes. This pathway is crucial for vascular health, neurotransmission, and immune responses.

Biological Activities

  • Vasodilation :
    • Nitric oxide produced from (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid promotes vasodilation, leading to improved blood flow and reduced blood pressure.
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects :
    • Research indicates that it may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases by enhancing neuronal survival and function.

Study 1: Impact on Cardiovascular Health

A study published in the Journal of Cardiovascular Pharmacology demonstrated that supplementation with arginine derivatives improved endothelial function in patients with coronary artery disease. The findings suggested that increased NO production led to enhanced vasodilation and improved cardiovascular outcomes .

Study 2: Role in Immune Function

Research highlighted in Immunology Letters indicated that compounds similar to (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid can modulate immune responses by enhancing macrophage activity and promoting the production of pro-inflammatory cytokines .

Study 3: Neuroprotective Mechanisms

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of arginine derivatives on neuronal cultures exposed to oxidative stress. The results showed significant reductions in cell death and improvements in mitochondrial function, suggesting potential therapeutic applications for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
VasodilationNO production leading to blood vessel relaxationJournal of Cardiovascular Pharmacology
AntioxidantScavenging free radicalsImmunology Letters
NeuroprotectionEnhances neuronal survival under stressNeuroscience Letters

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of this amino acid derivative requires precise control of reaction conditions to ensure purity and yield. Key parameters include:

  • Temperature : Maintain a range of 0–4°C during coupling reactions to prevent racemization .
  • pH : Neutral to slightly basic conditions (pH 7.0–7.5) stabilize the guanidine and amide functionalities .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended for isolating the hydrochloride salt .

Q. How should researchers handle solubility and storage to ensure compound stability?

  • Solubility : The compound is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 10 mM concentrations. Vortexing and gentle heating (30–40°C) aid dissolution .
  • Storage : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis of the amide bonds. For short-term use (1–2 weeks), store solutions in DMSO at 4°C under nitrogen to avoid oxidation .

Q. What analytical methods are essential for characterizing this compound?

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., m/z 184.62 for the hydrochloride form) .
  • Nuclear magnetic resonance (NMR) : 1H and 13C NMR in deuterated DMSO or D2O resolve stereochemistry and verify the absence of racemization. Key signals include δ 1.8–2.2 ppm (pentanoyl backbone) and δ 6.5–7.5 ppm (guanidine NH) .
  • High-performance liquid chromatography (HPLC) : Use a chiral column (e.g., Chiralpak IC) with UV detection at 210 nm to assess enantiomeric purity (>98%) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The diamino-methylidene group may exhibit keto-enol tautomerism, leading to split peaks in 1H NMR. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • Salt forms : The hydrochloride counterion can influence solubility and peak broadening. Compare spectra with the free base form or alternative salts (e.g., trifluoroacetate) .
  • Impurities : Trace solvents (e.g., DMF) or residual protecting groups may overlap with target signals. Perform 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What experimental designs are suitable for studying its biochemical interactions?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with proteins like trypsin or arginase, which interact with guanidine motifs .
  • Circular dichroism (CD) : Monitor conformational changes in secondary structures (e.g., α-helix/β-sheet transitions) under varying pH or ionic strength .
  • Molecular dynamics (MD) simulations : Use force fields (e.g., AMBER) to model interactions with enzyme active sites, focusing on hydrogen bonding with the guanidine group .

Q. How can researchers address low yields in coupling reactions during derivative synthesis?

  • Activation reagents : Replace traditional carbodiimides (e.g., DCC) with uronium-based agents (HATU or HBTU) to improve coupling efficiency .
  • Solvent optimization : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
  • Microwave-assisted synthesis : Apply controlled microwave heating (50–60°C, 10–15 min) to accelerate amide bond formation .

Q. What strategies mitigate toxicity risks during in vitro studies?

  • Dose-response assays : Perform MTT or resazurin assays in HEK-293 or HepG2 cells to establish IC50 values. Reported cytotoxic thresholds are >100 µM for this compound .
  • Ventilation : Use fume hoods with HEPA filters when handling powdered forms to avoid inhalation .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Methodological Considerations

Q. How should researchers validate the compound’s role in enzyme inhibition studies?

  • Kinetic assays : Measure initial reaction rates (Vmax/Km) of target enzymes (e.g., nitric oxide synthase) with and without the inhibitor. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Control experiments : Include known inhibitors (e.g., L-NAME for NOS) and substrate analogs to confirm specificity .

Q. What computational tools are recommended for modeling its pharmacokinetics?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Docking studies : AutoDock Vina or Schrödinger Suite can predict binding poses in silico, focusing on hydrogen bonds between the guanidine group and catalytic residues .

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